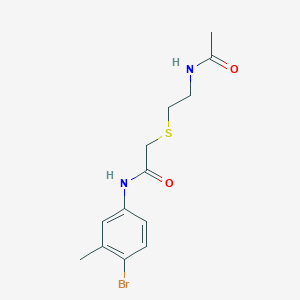
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BSI-201 is a poly (ADP-ribose) polymerase (PARP) inhibitor, which means that it blocks the activity of the PARP enzyme. PARP is involved in DNA repair, and by inhibiting its activity, BSI-201 can cause DNA damage and cell death in cancer cells.
Mécanisme D'action
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide works by inhibiting the activity of the PARP enzyme, which is involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, which leads to cell death. This compound has been shown to be particularly effective in cancer cells that have defects in their DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. Research has shown that this compound can cause DNA damage, induce apoptosis (programmed cell death), and inhibit cell proliferation in cancer cells. This compound has also been shown to enhance the immune response to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has several advantages for use in lab experiments. It is a potent PARP inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is also relatively easy to synthesize using standard organic chemistry techniques. However, there are some limitations to the use of this compound in lab experiments. It can be toxic to normal cells at high concentrations, and it is not effective in all types of cancer cells.
Orientations Futures
There are several potential future directions for research on 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide. One area of research is the development of new PARP inhibitors that are more effective and less toxic than this compound. Another area of research is the combination of PARP inhibitors with other cancer treatments, such as immunotherapy or targeted therapy. Additionally, research is needed to better understand the mechanisms of resistance to PARP inhibitors and to develop strategies to overcome resistance.
Méthodes De Synthèse
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method for this compound has been described in several research articles, and it typically involves the use of organic solvents and reagents such as N,N-dimethylformamide, triethylamine, and acetic anhydride.
Applications De Recherche Scientifique
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. Research has shown that this compound can enhance the effectiveness of chemotherapy drugs such as cisplatin and carboplatin in killing cancer cells. This compound has also been shown to be effective in treating breast cancer, ovarian cancer, and other types of cancer.
Propriétés
IUPAC Name |
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S/c1-9-7-11(3-4-12(9)14)16-13(18)8-19-6-5-15-10(2)17/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFLELVQQMQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSCCNC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)
![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)
![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)
![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)